AGN 194310 - 229961-45-9

AGN 194310

Catalog Number: EVT-258201
CAS Number: 229961-45-9
Molecular Formula: C28H24O2S
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGN-194310, also known as VTP-194310, is a pan-antagonist of retinoic acid receptors (RARs) with Kd values of 3nM, 2nM and 5nM for RAR α, RARβ and RARγ, respectively. AGN 194310 has been reported to bind to RARs with equal and high Kd values of 3, 2 and 5nM for RAR α, RARβ and RARγ, respectively, by in vitro binding experiments. In addition, AGN 194310 has been revealed to potently inhibit the colony formation by ITS+-grown cell lines with IC50 values of 16 ± 5nM for LNCaP cells; 18 ± 6nM for PC3 cells; and 34 ± 7nM for DU-145 cells. Apart from these, because of binding to and mediating the effects via RARs, AGN 194310 has been demonstrated to inhibit agonist-induced (TTNPB) differentiation of HL60 cells. AGN 194310 has also shown the accumulation of cell in G1 and the function of induced apoptosis.
Source and Classification

AGN 194310 is synthesized as part of research into retinoid signaling pathways. It is classified under synthetic retinoid analogs and functions primarily as an antagonist to the RAR family, which includes RAR alpha, RAR beta, and RAR gamma. The compound exhibits high binding affinity with dissociation constants (Kd) of approximately 3 nM for RAR alpha, 2 nM for RAR beta, and 5 nM for RAR gamma .

Synthesis Analysis

The synthesis of AGN 194310 involves several chemical processes that yield the final product characterized by its specific molecular structure. While detailed synthetic routes are proprietary and not fully disclosed in public literature, it is known that the compound is synthesized through multi-step organic reactions involving:

  • Formation of key intermediates: These intermediates typically include various functional groups that are later modified to achieve the desired pharmacological properties.
  • Purification techniques: After synthesis, AGN 194310 undergoes purification processes such as chromatography to ensure the removal of impurities and isolation of the active compound.

The synthesis parameters include temperature control, reaction time, and the use of solvents that optimize yield while minimizing by-products .

Molecular Structure Analysis

The molecular formula of AGN 194310 is C28H24O2SC_{28}H_{24}O_{2}S with a molecular weight of approximately 424.55 g/mol . Its structure features a complex arrangement that includes:

  • Aromatic rings: Contributing to its hydrophobic properties.
  • Functional groups: Such as thioether and carbonyl groups that enhance its interaction with biological targets.

The three-dimensional conformation allows AGN 194310 to effectively bind to retinoic acid receptors, influencing their activity.

Chemical Reactions Analysis

AGN 194310 participates in various chemical reactions primarily related to its function as a receptor antagonist. The key reactions include:

  • Binding interactions: The compound forms non-covalent interactions with RARs, which inhibits their transcriptional activity.
  • Metabolic transformations: As a synthetic compound, it may undergo phase I and phase II metabolic reactions in biological systems, leading to potential metabolites that could exhibit different pharmacological profiles.

These reactions are critical in understanding the pharmacokinetics and dynamics of AGN 194310 within biological systems .

Mechanism of Action

The mechanism of action for AGN 194310 involves its competitive inhibition of retinoic acid binding to RARs. By occupying these receptors:

  • Transcriptional regulation: The compound prevents the activation of genes typically regulated by retinoic acids, thereby modulating pathways involved in cell growth and differentiation.
  • Potential therapeutic effects: This antagonism may be beneficial in conditions where excessive retinoic acid signaling contributes to disease pathology, such as certain cancers and metabolic disorders.

Research indicates that AGN 194310's action can lead to altered cellular responses in models of leukemia and other malignancies .

Physical and Chemical Properties Analysis

AGN 194310 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are influenced by its hydrophobic aromatic structure.
  • Stability: It shows stability under physiological conditions but may be sensitive to light due to the presence of conjugated double bonds.
  • Melting Point: Specific melting point data may not be widely available but is crucial for formulation development.

These properties are essential for determining its suitability for various applications in pharmaceutical formulations .

Applications

The applications of AGN 194310 extend across several scientific fields:

  • Cancer therapy: Its role as a pan-RAR antagonist positions it as a candidate for treating cancers characterized by aberrant retinoid signaling.
  • Metabolic disorders: Preliminary studies suggest potential benefits in managing hyperlipidemia by modulating lipid metabolism pathways .
  • Research tool: AGN 194310 serves as an important research tool for studying retinoid signaling mechanisms and their implications in health and disease.
Molecular Mechanisms of AGN 194310-Mediated Retinoic Acid Receptor (RAR) Antagonism

Pan-RAR Antagonism: Selectivity and Binding Kinetics Across RAR Subtypes

AGN 194310 (VTP-194310) is a synthetic retinoid derivative engineered as a high-affinity pan-RAR antagonist. It exhibits nanomolar binding affinity for all three RAR subtypes (α, β, γ), with dissociation constants (Kd) of 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ [3] [4] [8]. This near-equipotent subtype targeting distinguishes AGN 194310 from subtype-selective antagonists and enables broad disruption of retinoic acid (RA) signaling. Crucially, AGN 194310 shows no significant interaction with retinoid X receptors (RXRs), confirming its specificity for the RAR subfamily [1]. The compound functions as a pure antagonist, lacking any transactivation activity. In cellular assays, it effectively blocks agonist-induced (e.g., TTNPB) RAR-dependent gene transcription and differentiation, as demonstrated by its inhibition of all-trans retinoic acid (ATRA)-driven differentiation in the HL60 promyelocytic cell model [4] [8].

Table 1: Binding Kinetics of AGN 194310 Across RAR Subtypes

RAR SubtypeDissociation Constant (Kd, nM)Relative Binding Affinity
RARα3.0High
RARβ2.0High
RARγ5.0High
RXR isoforms>10,000Negligible

Transcriptional Modulation: Inhibition of RARE-Dependent Gene Activation Pathways

AGN 194310 exerts its antiproliferative effects by fundamentally disrupting RAR-driven transcriptional programs. Upon binding RARs, it prevents conformational changes required for coactivator recruitment and instead stabilizes corepressor complexes at retinoic acid response elements (RAREs) in target gene promoters [1] [6]. This blockade suppresses the expression of RARE-dependent genes critical for cell survival, differentiation, and retinoid metabolism. Key transcriptional alterations include:

  • Downregulation of differentiation genes: Genes facilitating granulocytic differentiation (e.g., CD38) are suppressed, expanding precursor pools in hematopoietic lineages [1] [8].
  • Inhibition of RA-metabolizing enzymes: AGN 194310 downregulates CYP26A1 (a cytochrome P450 enzyme that catabolizes RA), thereby indirectly modulating endogenous retinoid levels [7].
  • Dysregulation of binding proteins: Reduced expression of CRABP2 (cellular retinoic acid-binding protein 2) occurs in limbal epithelial cells, further perturbing RA trafficking [7].This transcriptional reprogramming effectively halts differentiation and promotes apoptosis in malignancy-susceptible cell types.

Caspase-Independent Apoptotic Signaling Pathways in Malignant Cells

A hallmark of AGN 194310’s anticancer activity is its induction of caspase-independent apoptosis in epithelial carcinomas. In prostate cancer cells (LNCaP, DU-145, PC-3), 72-hour exposure to 1 μM AGN 194310 triggers apoptosis in >80% of cells, characterized by mitochondrial depolarization, phosphatidylserine externalization (Annexin V binding), and DNA fragmentation [2] [5]. Crucially, this process bypasses classical caspase activation:

  • Caspases (e.g., caspase-3) show no cleavage or enzymatic activation.
  • The pan-caspase inhibitor Z-VAD-FMK fails to prevent DNA fragmentation [2] [5].Apoptosis instead involves alternative effectors such as apoptosis-inducing factor (AIF) and endonuclease G, which directly mediate chromatin degradation. This mechanism allows AGN 194310 to circumvent common resistance mechanisms associated with defective caspase signaling in advanced malignancies.

Cell Cycle Arrest Mechanisms: Role of p21waf1 Upregulation in G1 Phase Arrest

AGN 194310 induces potent G1 phase cell cycle arrest preceding apoptosis, particularly in prostate carcinoma models. Treatment of LNCaP cells with AGN 194310 (≥200 nM) causes rapid (within 12 hours) accumulation of cells in G1, accompanied by a significant increase in the cyclin-dependent kinase inhibitor p21waf1 [2] [4]. p21waf1 binds to cyclin E/CDK2 complexes, inhibiting their kinase activity and preventing Rb phosphorylation. Hypophosphorylated Rb sequesters E2F transcription factors, halting the G1-to-S transition. This arrest is irreversible in tumor-repopulating cells (TRCs), even after drug washout, indicating a terminal commitment to growth cessation [9]. The sustained elevation of p21waf1 distinguishes AGN 194310 from reversible cytostatic agents and contributes to its durable antitumor effects.

Table 2: Key Molecular Events in AGN 194310-Induced Cell Cycle Arrest

EventTimelineFunctional Consequence
p21waf1 upregulation6–12 hoursCDK2 inhibition
Rb hypophosphorylation12–18 hoursE2F sequestration
G1 phase accumulation12–24 hoursCell cycle arrest
Irreversible growth arrest>72 hoursTerminal commitment to apoptosis

Differential Effects on Malignant vs. Normal Epithelial Cell Proliferation

AGN 194310 exhibits selective cytotoxicity toward malignant epithelial cells while sparing normal counterparts. In primary cultures from 14 prostate cancer patients, AGN 194310 abolished tumor cell growth at 200–800 nM (IC50), whereas normal prostate epithelial cells (PrEC) required ~1,000 nM for 50% growth inhibition [2] [5]. This 5-fold differential sensitivity was replicated in established prostate cancer lines (LNCaP, PC-3, DU-145; IC50: 16–34 nM) versus PrECs [4] [8]. The selectivity arises from:

  • Malignant dependency on RAR signaling: Cancer cells exhibit aberrant RARβ/RARγ activity that sustains proliferation. AGN 194310’s RARβγ antagonism is critical for tumor-specific growth inhibition [5].
  • Divergent p21 responses: Malignant cells undergo sustained p21waf1 upregulation and irreversible arrest, whereas normal cells experience transient p21 induction and recover proliferative capacity [4].
  • Metabolic adaptations: Tumor cells show heightened susceptibility to mitochondrial apoptosis triggers activated by RAR antagonism [2].

Table 3: Differential Sensitivity to AGN 194310 in Prostate Cell Models

Cell TypeOriginAGN 194310 IC50Biological Response
LNCaPLymph node metastasis16 ± 5 nMApoptosis (caspase-independent)
PC-3Bone metastasis18 ± 6 nMG1 arrest, apoptosis
DU-145Brain metastasis34 ± 7 nMG1 arrest, apoptosis
Primary prostate carcinomaPatient biopsies (n=14)200–800 nMGrowth abolition
Normal prostate epithelium (PrEC)Commercial primary cells~1,000 nMPartial growth inhibition

Properties

CAS Number

229961-45-9

Product Name

AGN 194310

IUPAC Name

4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid

Molecular Formula

C28H24O2S

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30)

InChI Key

LHUPKWKWYWOMSK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-((4-(4-ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid
AGN 194310
AGN-194310

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.